2-Chloro-4'-thiomorpholinomethyl benzophenone
Description
2-Chloro-4'-thiomorpholinomethyl benzophenone (CAS 461-97-2) is a halogenated benzophenone derivative characterized by a chlorine substituent at the 2-position of one phenyl ring and a thiomorpholinomethyl group at the 4'-position of the second phenyl ring. Benzophenones are structurally versatile scaffolds in medicinal chemistry, often associated with pharmacological activities such as antifungal, antimicrobial, and kinase inhibitory properties . The thiomorpholine moiety introduces a sulfur-containing heterocycle, which may enhance lipophilicity and influence electronic properties compared to morpholine or piperazine analogues.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNYEHPOYUKQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642926 | |
| Record name | (2-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-90-6 | |
| Record name | Methanone, (2-chlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Chloro Benzophenone Intermediate
A crucial intermediate in the synthesis is 2-chloro-substituted benzophenone or a closely related halogenated benzophenone derivative. Methods for preparing such intermediates include:
Introduction of Thiomorpholinomethyl Group
The thiomorpholinomethyl moiety can be introduced onto the benzophenone backbone via nucleophilic substitution reactions involving thiomorpholine derivatives. While direct literature on this exact substitution is limited, analogous methods for similar compounds involve:
- Reaction of halogenated benzophenone (e.g., 2-chloro-4'-chloromethyl benzophenone) with thiomorpholine under controlled conditions.
- Use of polar aprotic solvents to facilitate nucleophilic substitution.
- Temperature control to optimize selectivity and minimize side reactions.
Alternative Halogenation Methods Relevant to Benzophenone Derivatives
Chlorination of aromatic rings, a key step in preparing chloro-substituted benzophenones, can be achieved by:
- Reacting phenolic precursors with chlorinating agents such as elemental chlorine or sulphuryl chloride.
- Employing Lewis acid catalysts (e.g., AlCl3, FeCl3) and diaryl sulphides to improve selectivity and yield.
- Conducting the reaction at moderate temperatures (0-100 °C) with controlled molar ratios of chlorinating agent to substrate.
- Achieving yields above 90% with high selectivity for ortho-chlorination, minimizing by-products.
This approach is useful for preparing 2-chloro-4'-substituted benzophenones, which can then be further functionalized.
Acylation of Phenols to Benzophenones
Another preparative route involves acylation of phenols with acylating agents such as p-chlorobenzoyl chloride:
- Use of modified K-10 clay catalyst in solvent.
- Temperature control below 10 °C during addition of acylating agent, followed by stirring at 25-30 °C for several hours.
- Monitoring reaction progress via TLC and HPLC.
- Work-up involves filtration to remove catalyst, solvent distillation, and purification by acid-base extraction and chromatography.
This method affords chlorinated benzophenone derivatives suitable for further modification.
Summary Table of Preparation Methods
Research Findings and Notes
- The ionic liquid-mediated Friedel-Crafts acylation is advantageous for scale-up due to mild conditions and easy separation.
- Chlorination using Lewis acid catalysts and diaryl sulphides provides high regioselectivity, crucial for obtaining the desired 2-chloro substitution.
- Acylation using solid acid catalysts like K-10 clay is an environmentally friendlier alternative to traditional methods.
- Introduction of the thiomorpholinomethyl group generally requires nucleophilic substitution on a suitable halomethyl intermediate; reaction conditions must be optimized to prevent side reactions.
- Purification techniques such as column chromatography and acid-base extraction are essential for isolating the pure target compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4'-thiomorpholinomethyl benzophenone (CTMB) is a compound that has garnered attention in various scientific research applications, particularly in the fields of organic chemistry, materials science, and pharmacology. This article explores its applications, supported by data tables and case studies, while providing a comprehensive overview of its significance in contemporary research.
Structural Formula
The molecular structure of CTMB can be represented as follows:
Photochemical Applications
CTMB has been studied for its potential as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it suitable for initiating polymerization reactions in coatings and adhesives.
Table 1: Photochemical Properties of CTMB
| Property | Value |
|---|---|
| Absorption Wavelength | 320 nm |
| Quantum Yield | 0.75 |
| Free Radical Generation | Yes |
Case Study : A study published in the Journal of Photochemistry demonstrated that CTMB effectively initiated the polymerization of acrylates under UV light, resulting in coatings with enhanced mechanical properties and durability.
Biological Applications
CTMB exhibits interesting biological activities, including antimicrobial and antifungal properties. This makes it a candidate for developing new pharmaceuticals or agricultural chemicals.
| Activity Type | Test Organism | Inhibition Zone (mm) |
|---|---|---|
| Antimicrobial | E. coli | 15 |
| Antifungal | Candida albicans | 12 |
Case Study : Research published in Phytomedicine indicated that CTMB showed significant antifungal activity against various strains of fungi, suggesting its potential use in developing antifungal agents.
Material Science
In material science, CTMB has been explored for its role as a UV stabilizer in polymers. Its incorporation into polymer matrices enhances resistance to UV degradation.
Table 3: Stability of Polymers with CTMB
| Polymer Type | Stability Without CTMB | Stability With CTMB |
|---|---|---|
| Polyethylene | 6 months | 18 months |
| Polyvinyl chloride | 4 months | 12 months |
Case Study : A study conducted by researchers at a leading materials science institute found that adding CTMB to polyethylene significantly improved its UV stability, extending the material's lifespan under outdoor conditions.
Synthesis and Functionalization
CTMB serves as an intermediate in synthesizing other bioactive compounds. Its unique functional groups allow for further modifications, making it valuable in drug development.
Table 4: Synthetic Routes Involving CTMB
| Compound Synthesized | Methodology |
|---|---|
| Benzothiazole derivatives | Nucleophilic substitution |
| Thiomorpholine derivatives | Cyclization reactions |
Case Study : A synthesis study highlighted the utility of CTMB in forming benzothiazole derivatives with potential anticancer properties, paving the way for new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-thiomorpholinomethyl benzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiomorpholine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- Chlorine Substitution: The mono-chloro derivative (461-97-2) balances lipophilicity and solubility, making it a candidate for broad-spectrum applications. In contrast, the dichloro analogue (898783-14-7) exhibits higher lipophilicity, which may improve membrane permeability but could compromise aqueous solubility . Meta-chloro substitution (898783-87-4) may disrupt planar binding to fungal cytochrome P450 enzymes, a common target for antifungal benzophenones .
Thiomorpholine vs. Piperazine Moieties :
Structural Trends and Gaps in Research
- Positional Isomerism: Para-substituted thiomorpholinomethyl groups (e.g., 461-97-2) are more common in bioactive benzophenones than meta-substituted analogues, likely due to optimized steric and electronic interactions .
- Current inferences rely on structural and substituent trends.
Biological Activity
2-Chloro-4'-thiomorpholinomethyl benzophenone, a compound with the molecular formula C18H18ClNOS and a molecular weight of approximately 331.87 g/mol, exhibits significant biological activities, particularly in cancer research. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
The compound features a benzophenone moiety substituted with a chloro group at the 2-position and a thiomorpholinomethyl group at the para position. This unique structure contributes to its reactivity and biological properties.
Anticancer Properties
Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines, including P388 murine leukemia and human lung carcinoma cells. The proposed mechanism involves the formation of reactive intermediates that interact with cellular macromolecules, leading to cell death.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| P388 Murine Leukemia | 5.0 | |
| Human Lung Carcinoma (A549) | 7.5 |
Anti-inflammatory Activity
Benzophenone derivatives have been studied for their anti-inflammatory properties. Compounds similar to this compound have shown effective inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β in human peripheral blood mononuclear cells .
Table 2: Anti-inflammatory Activity
Synthesis
The synthesis of this compound typically involves the reaction of benzophenone derivatives with thiomorpholine in the presence of chloroacetyl chloride. This method allows for the introduction of both the thiomorpholine group and the chloro substituent effectively.
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of benzophenone derivatives, highlighting that modifications in substitution patterns significantly influence biological activity. For instance, compounds with halogen substitutions at specific positions exhibited enhanced anti-inflammatory effects compared to non-halogenated counterparts .
Case Study: SAR Analysis
A comparative analysis of various benzophenone derivatives revealed that:
- Compounds with chloro groups at para positions showed increased potency against inflammatory markers.
- Structural variations, such as introducing additional halogens, resulted in enhanced cytotoxicity against cancer cells .
Computational Studies
Computational chemistry approaches have been employed to predict the toxicity profiles of benzophenone derivatives, including this compound. These studies utilize molecular docking simulations to understand interactions with biological macromolecules, aiding in predicting potential side effects and therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4'-thiomorpholinomethyl benzophenone, and how is purity validated?
Answer:
- Synthesis Methods :
- The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, leveraging thiomorpholine as a key substituent. Similar benzophenone derivatives (e.g., anti-inflammatory analogs) are synthesized using chloro-substituted intermediates and catalytic Lewis acids like AlCl₃ .
- Example Protocol :
React 4-chlorobenzoyl chloride with thiomorpholine under anhydrous conditions.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Purity Validation :
-
Gas-Liquid Chromatography (GLC) : Quantify conversion rates using internal standards (e.g., biphenyl) to detect impurities .
-
Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, thiomorpholine C-S bonds at ~650 cm⁻¹) .
Analytical Method Key Parameters Reference GLC 6-ft Carbowax 20M column, biphenyl internal standard IR Spectroscopy ν(C=O) at 1650 cm⁻¹, ν(C-S) at 650 cm⁻¹
Q. What safety protocols are recommended for handling this compound?
Answer:
- Toxicity Considerations :
- Benzophenone derivatives are classified as "possibly carcinogenic" (IARC) and may cause renal toxicity .
- Handling Protocols :
- Use PPE (gloves, goggles, lab coat) in a fume hood.
- Avoid inhalation/dermal contact; store in airtight containers away from light.
Advanced Research Questions
Q. How do solvent polarity and hydrogen bonding affect the spectroscopic properties of this compound?
Answer:
- Solvatochromic Effects :
-
Polar solvents (e.g., acetonitrile) induce red shifts in ν(C=O) due to hydrogen bonding with the carbonyl group. Halogenated solvents show rapid hydrogen bond interexchange, broadening spectral bands .
-
Experimental Design :
-
Titrate water into acetonitrile solutions of the compound.
-
Monitor ν(C=O) shifts via time-resolved IR spectroscopy.
- Data Interpretation :
-
Split ν(C=O) bands indicate multiple solvent-solute configurations (e.g., single vs. clustered hydrogen bonds). Correlation times (τc ≈ 7.7 ps) quantify bond stability .
Solvent Type Observed ν(C=O) Shift (cm⁻¹) Hydrogen Bond Lifetime (ps) Reference Acetonitrile 1680 → 1665 7.7 Chloroform 1680 → 1670 <5.0
Q. How can contradictions in reaction yields under varying catalytic conditions be resolved?
Answer:
- Case Study :
- Low Yield in AlCl₃-Catalyzed Reactions : May arise from competitive side reactions (e.g., over-alkylation).
- Mitigation Strategies :
Optimize Catalyst Loading : Excess AlCl₃ may deactivate intermediates; use stoichiometric ratios .
Temperature Control : Maintain <0°C to suppress side reactions.
In Situ Monitoring : Use GLC to track intermediate formation and adjust conditions dynamically .
Q. How does the thiomorpholinomethyl substituent influence reactivity in cross-coupling reactions compared to other benzophenones?
Answer:
- Electronic Effects :
- The thiomorpholine group donates electron density via sulfur, enhancing nucleophilicity at the para position. This contrasts with methoxy or chloro substituents, which are electron-withdrawing .
- Reactivity in Pd-Catalyzed Couplings :
- Example : Suzuki-Miyaura coupling with aryl boronic acids proceeds faster (TOF ≈ 120 h⁻¹) compared to 4-methoxybenzophenone derivatives (TOF ≈ 80 h⁻¹) .
- Experimental Validation :
- Compare kinetic data under identical conditions (e.g., 1 mol% Pd(PPh₃)₄, 80°C in DMF).
Data Contradiction Analysis
Q. Why do computational DFT calculations sometimes mispredict the ν(C=O) vibrational shifts for benzophenone derivatives?
Answer:
- Limitations of DFT :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
